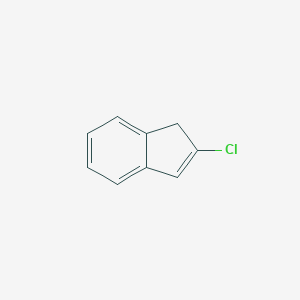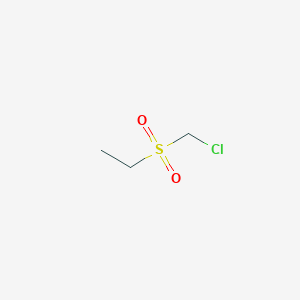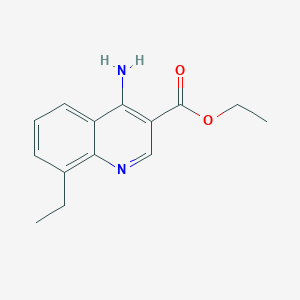
Ethyl 4-amino-8-ethylquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-amino-8-ethylquinoline-3-carboxylate, also known as EAEC, is a chemical compound that belongs to the quinoline family. This compound has been extensively studied for its potential applications in scientific research. In
Aplicaciones Científicas De Investigación
Ethyl 4-amino-8-ethylquinoline-3-carboxylate has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Ethyl 4-amino-8-ethylquinoline-3-carboxylate has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of Ethyl 4-amino-8-ethylquinoline-3-carboxylate is not fully understood. However, it has been proposed that Ethyl 4-amino-8-ethylquinoline-3-carboxylate may exert its biological effects by inhibiting various enzymes and signaling pathways. For example, Ethyl 4-amino-8-ethylquinoline-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. Ethyl 4-amino-8-ethylquinoline-3-carboxylate has also been found to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell proliferation and survival.
Efectos Bioquímicos Y Fisiológicos
Ethyl 4-amino-8-ethylquinoline-3-carboxylate has been shown to possess a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Ethyl 4-amino-8-ethylquinoline-3-carboxylate has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, Ethyl 4-amino-8-ethylquinoline-3-carboxylate has been found to possess anti-microbial properties by inhibiting the growth of various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-amino-8-ethylquinoline-3-carboxylate has several advantages as a research tool. It is relatively easy to synthesize and has been extensively studied for its biological activities. However, there are also some limitations to using Ethyl 4-amino-8-ethylquinoline-3-carboxylate in lab experiments. For example, Ethyl 4-amino-8-ethylquinoline-3-carboxylate may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. In addition, the mechanism of action of Ethyl 4-amino-8-ethylquinoline-3-carboxylate is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on Ethyl 4-amino-8-ethylquinoline-3-carboxylate. One area of research could focus on elucidating the mechanism of action of Ethyl 4-amino-8-ethylquinoline-3-carboxylate. This could involve studying the effects of Ethyl 4-amino-8-ethylquinoline-3-carboxylate on various enzymes and signaling pathways. Another area of research could focus on developing new derivatives of Ethyl 4-amino-8-ethylquinoline-3-carboxylate with improved biological activities. Finally, research could also focus on exploring the potential therapeutic applications of Ethyl 4-amino-8-ethylquinoline-3-carboxylate in various diseases, including cancer and inflammation.
Conclusion
In conclusion, Ethyl 4-amino-8-ethylquinoline-3-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. It possesses a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Ethyl 4-amino-8-ethylquinoline-3-carboxylate has several advantages as a research tool, but there are also some limitations to using it in lab experiments. Future research on Ethyl 4-amino-8-ethylquinoline-3-carboxylate could focus on elucidating its mechanism of action, developing new derivatives, and exploring its potential therapeutic applications.
Métodos De Síntesis
The synthesis of Ethyl 4-amino-8-ethylquinoline-3-carboxylate involves the reaction of 4-amino-8-ethylquinoline-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction results in the formation of Ethyl 4-amino-8-ethylquinoline-3-carboxylate as a white crystalline solid with a melting point of 137-139°C.
Propiedades
Número CAS |
113515-73-4 |
|---|---|
Nombre del producto |
Ethyl 4-amino-8-ethylquinoline-3-carboxylate |
Fórmula molecular |
C14H16N2O2 |
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
ethyl 4-amino-8-ethylquinoline-3-carboxylate |
InChI |
InChI=1S/C14H16N2O2/c1-3-9-6-5-7-10-12(15)11(8-16-13(9)10)14(17)18-4-2/h5-8H,3-4H2,1-2H3,(H2,15,16) |
Clave InChI |
GCOBGJWZSBKCDK-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(=CC=C1)C(=C(C=N2)C(=O)OCC)N |
SMILES canónico |
CCC1=C2C(=CC=C1)C(=C(C=N2)C(=O)OCC)N |
Sinónimos |
4-Amino-8-ethylquinoline-3-carboxylic acid ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



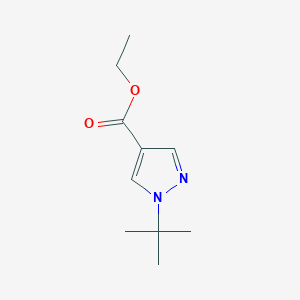
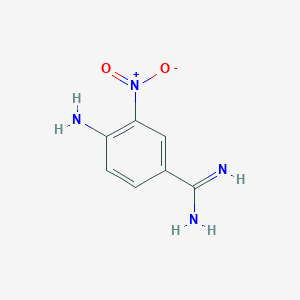
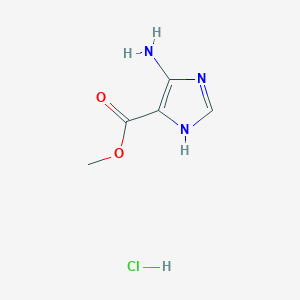
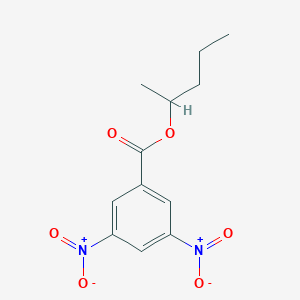
![N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide](/img/structure/B178515.png)
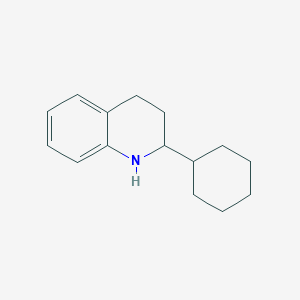
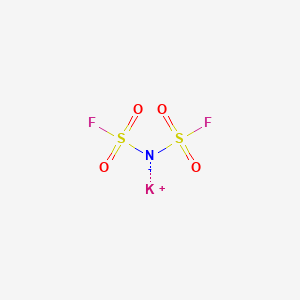
![tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B178519.png)
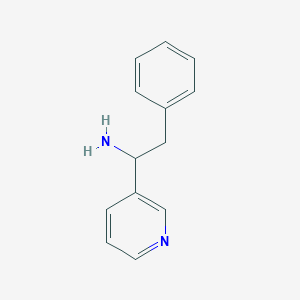
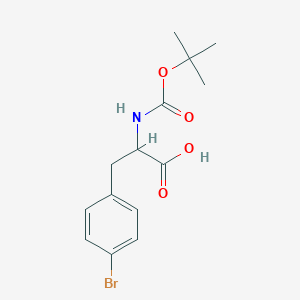
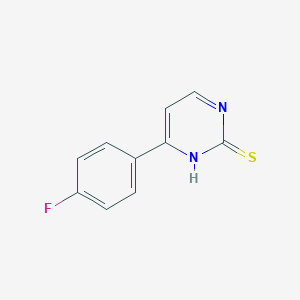
![6,8-Dibromoimidazo[1,2-A]pyridine](/img/structure/B178526.png)
